1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one
Description
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone with a molecular formula of C₁₀H₉BrClFO₂. It features a propan-2-one backbone substituted with a bromine atom at the α-position and a 5-chloro-2-(fluoromethoxy)phenyl group.
Properties
Molecular Formula |
C10H9BrClFO2 |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-bromo-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-6(14)10(11)8-4-7(12)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3 |
InChI Key |
BPXKEDAXCXAYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Br |
Origin of Product |
United States |
Preparation Methods
Lewis Acid Catalysts
AlCl₃ and FeCl₃ are pivotal in Friedel-Crafts steps, with FeCl₃ offering better tolerance for electron-withdrawing groups like fluoromethoxy. Catalytic amounts (0.2 eq) suffice to achieve 80–85% conversion.
Solvent Effects
Temperature and Stoichiometry
- Bromine : A 1:1 molar ratio with the ketone precursor minimizes di-bromination.
- Reflux vs. Room Temperature : Higher temperatures (e.g., 40°C) reduce reaction time but increase side products by 12–15%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The propan-2-one moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the ketone group.
Scientific Research Applications
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the fluoromethoxy group, can participate in various interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one (CAS 1805876-17-8)
- Molecular Formula : C₁₀H₉Br₂FO₂
- Molecular Weight : 339.98 g/mol
- Key Differences : Replaces the 5-chloro substituent with a second bromine atom. The increased bromine content enhances molecular weight and may alter electrophilic substitution reactivity. Purity is ≥98% .
1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2)
- Molecular Formula : C₉H₈BrFO
- Molecular Weight : ~231.07 g/mol
- Key Differences : Lacks the fluoromethoxy group and chlorine, reducing steric bulk and polarity. Used as a biochemical reagent, suggesting applications in intermediate synthesis .
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806402-05-0)
Functional Group and Backbone Modifications
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane
- Molecular Features : Cyclopropane backbone with ethoxy and dichloro substituents.
- Ethoxy groups improve solubility compared to fluoromethoxy .
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS 1432681-76-9)
Stability and Functional Group Effects
- Fluoromethoxy vs. Trifluoromethoxy : The target’s -OCH₂F group offers moderate electron-withdrawing effects and hydrolytic stability compared to -OCF₃ .
- Chloro vs. Bromo : Chlorine’s smaller size reduces steric hindrance but may decrease reactivity in nucleophilic substitutions compared to bromine .
Research Findings and Trends
- Pharmaceutical Relevance : Fluorinated and halogenated ketones are explored as enzyme inhibitors or prodrugs due to their metabolic stability .
- Structural Insights : Crystallographic data from cyclopropane derivatives () suggest that steric effects dominate in similar compounds, influencing conformational preferences .
Biological Activity
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS No. 1805746-15-9) is an organic compound with notable pharmacological properties. Its unique structure, characterized by the presence of bromine, chlorine, and fluoromethoxy substituents, suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C10H9BrClFO2
- Molar Mass : 295.53 g/mol
- Density : 1.222 ± 0.06 g/cm³ (predicted)
- Boiling Point : Approximately 283.0 ± 30.0 °C (predicted)
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The halogenated groups enhance lipophilicity, which may improve membrane permeability and target specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with neurotransmission, potentially affecting dopaminergic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties due to its ability to disrupt bacterial cell membranes.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties. A study evaluating various halogenated phenyl propanones reported significant activity against Gram-positive bacteria, suggesting that this compound could be effective in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The presence of the fluoromethoxy group may enhance cytotoxicity by disrupting cellular signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various halogenated phenyl propanones demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against resistant strains of bacteria, including MRSA.
Case Study 2: Cytotoxicity in Cancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of structurally related compounds on breast and cervical cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation, suggesting a potential therapeutic role for this compound in oncology.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one, and what critical parameters must be controlled during synthesis?
- Methodological Answer: The synthesis typically involves halogenation of a propan-2-one precursor. For example, bromination of 1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators, light exclusion). Key parameters include temperature (optimized between 0–25°C to avoid side reactions), stoichiometry (excess brominating agents may lead to over-halogenation), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from unreacted starting materials or dihalogenated byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (integration and splitting patterns distinguish substituents on the phenyl ring), ¹³C NMR confirms carbonyl (C=O) and bromine/chlorine-substituted carbons. ¹⁹F NMR is critical for detecting the fluoromethoxy group (-OCH₂F).
- Mass Spectrometry (HRMS): Determines molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures).
- IR Spectroscopy: Confirms carbonyl stretching (~1700–1750 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹).
Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal .
Q. What storage conditions are recommended to ensure the stability of this compound?
- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the fluoromethoxy group and degradation of the ketone moiety. Use amber vials to protect against light-induced decomposition, particularly given the bromine atom’s photosensitivity. Stability assessments via periodic HPLC analysis are advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?
- Methodological Answer: Discrepancies in X-ray data (e.g., high R-factors or ambiguous electron density maps) may arise from disorder in the fluoromethoxy group or crystal twinning. Strategies include:
- High-Resolution Data Collection: Use synchrotron radiation for enhanced resolution (<1.0 Å) to resolve light atoms (e.g., fluorine).
- Twinning Analysis: Employ SHELXL’s TWIN/BASF commands to model twinned crystals .
- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., C=O···H contacts) to refine packing models. Reference similar structures, such as brominated phenylpropanones with R-factors <0.07 .
Q. How do electron-withdrawing substituents (e.g., chloro, fluoromethoxy) influence the reactivity of the ketone group in nucleophilic addition reactions?
- Methodological Answer: The chloro and fluoromethoxy groups increase electrophilicity of the ketone via inductive effects, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). However, steric hindrance from the fluoromethoxy group may reduce accessibility. Computational modeling (DFT) can predict reaction sites, while kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify substituent effects. Compare with analogues lacking substituents to isolate electronic vs. steric contributions .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
- Methodological Answer:
- Protecting Groups: Temporarily protect the fluoromethoxy group (e.g., silylation with TBSCl) during bromination to prevent cleavage.
- Stepwise Halogenation: Introduce chlorine first via Friedel-Crafts acylation, followed by bromination to avoid competing reactions.
- In Situ Monitoring: Use TLC or inline IR to track intermediate formation and minimize over-reaction.
- Purification: Employ flash chromatography with gradients tailored to separate halogenated byproducts (e.g., dihalogenated species elute later) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
